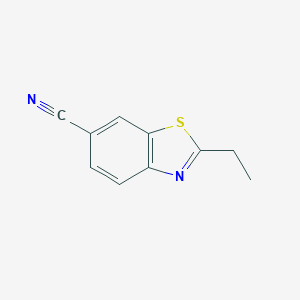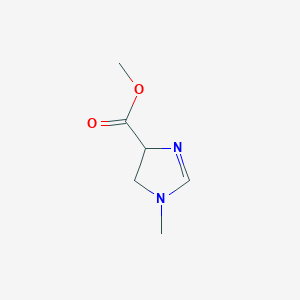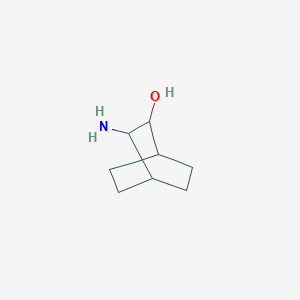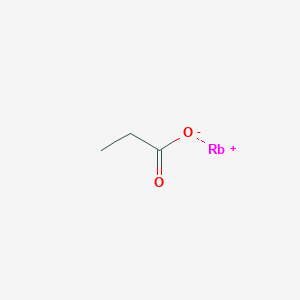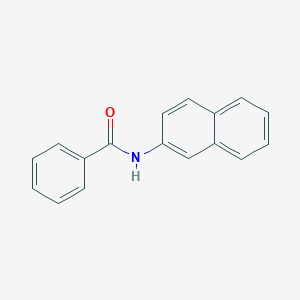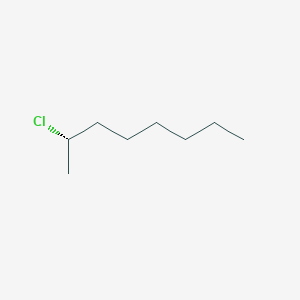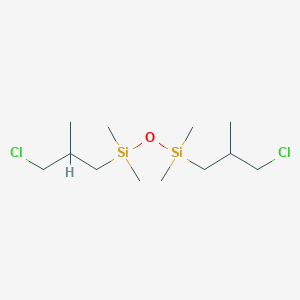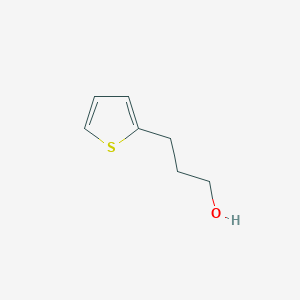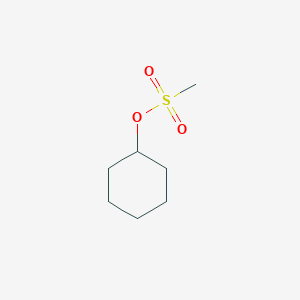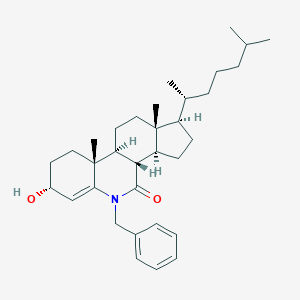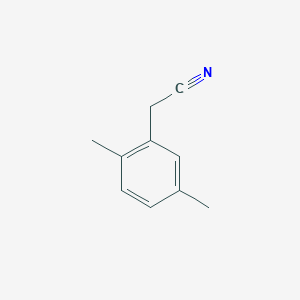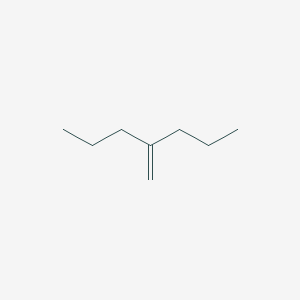![molecular formula C7H8O B100855 Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- CAS No. 16346-63-7](/img/structure/B100855.png)
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-, also known as endo-borneol, is a bicyclic organic compound with a chemical formula of C10H16O. It is a white crystalline solid with a camphor-like odor and is commonly used in the production of fragrances, flavorings, and pharmaceuticals. 2.1]hept-5-en-2-one, (1R,4R)-.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- is not fully understood. However, studies have shown that it can interact with various enzymes and receptors in the body, leading to its biological effects.
Effets Biochimiques Et Physiologiques
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have antioxidant and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- in lab experiments is its high purity and yield. It is also relatively easy to synthesize and has a wide range of applications. However, its limited solubility in water can be a limitation in certain experiments.
Orientations Futures
There are several future directions for the research of Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-. One direction is the investigation of its potential as a therapeutic agent for various diseases. Another direction is the synthesis of novel derivatives with improved biological activities. Additionally, the use of Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- in the development of new fragrances and flavorings is an area of ongoing research.
Conclusion:
In conclusion, Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- is a versatile organic compound with several scientific research applications. Its synthesis method is relatively easy, and it has been shown to have various biochemical and physiological effects. While it has some limitations, its potential for use in various fields of research makes it an important compound for future investigations.
Méthodes De Synthèse
The synthesis of Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- can be achieved through several methods. One of the most common methods is the oxidation of endo-Borneol using a suitable oxidizing agent such as sodium hypochlorite or potassium permanganate. This reaction yields Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- with a high yield and purity.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- has several scientific research applications, including its use as a chiral building block in the synthesis of various natural products and pharmaceuticals. It is also used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Propriétés
Numéro CAS |
16346-63-7 |
|---|---|
Nom du produit |
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- |
Formule moléculaire |
C7H8O |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m1/s1 |
Clé InChI |
HUQXEIFQYCVOPD-RITPCOANSA-N |
SMILES isomérique |
C1[C@@H]2CC(=O)[C@H]1C=C2 |
SMILES |
C1C2CC(=O)C1C=C2 |
SMILES canonique |
C1C2CC(=O)C1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



